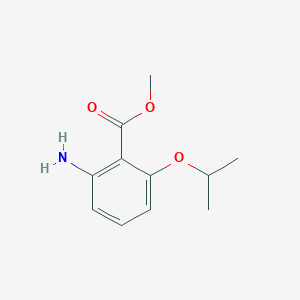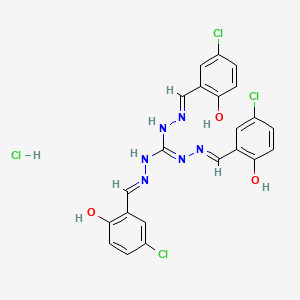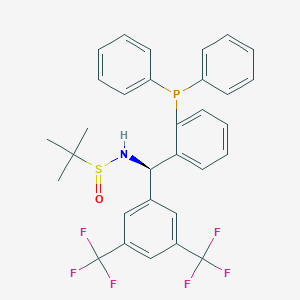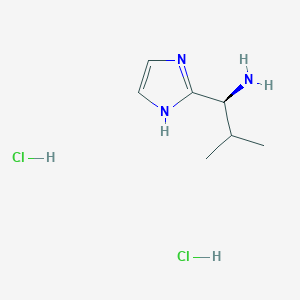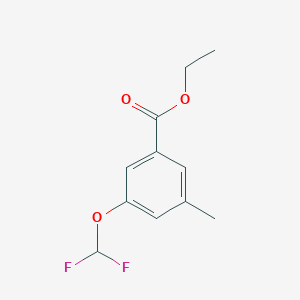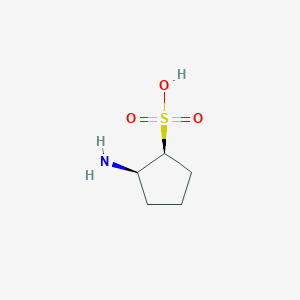
(1S,2R)-2-Aminocyclopentane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-Aminocyclopentane-1-sulfonic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Aminocyclopentane-1-sulfonic acid typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the enzymatic process, which utilizes specific enzymes to catalyze the formation of the desired enantiomer . Another method involves the use of chiral auxiliaries or catalysts to induce the formation of the (1S,2R) configuration during the synthesis .
Industrial Production Methods
Industrial production of this compound often relies on large-scale enzymatic processes due to their efficiency and selectivity. These methods are optimized to produce high yields of the desired enantiomer with minimal by-products .
化学反応の分析
Types of Reactions
(1S,2R)-2-Aminocyclopentane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to ensure selectivity and yield. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfonic acids or sulfonates, while reduction may yield amines or alcohols .
科学的研究の応用
(1S,2R)-2-Aminocyclopentane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism by which (1S,2R)-2-Aminocyclopentane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- (1R,2S)-2-Aminocyclopentane-1-sulfonic acid
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid
Uniqueness
What sets (1S,2R)-2-Aminocyclopentane-1-sulfonic acid apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high selectivity and specificity .
特性
分子式 |
C5H11NO3S |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
(1S,2R)-2-aminocyclopentane-1-sulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m1/s1 |
InChIキー |
DNTFEAHNXKUSKQ-UHNVWZDZSA-N |
異性体SMILES |
C1C[C@H]([C@H](C1)S(=O)(=O)O)N |
正規SMILES |
C1CC(C(C1)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


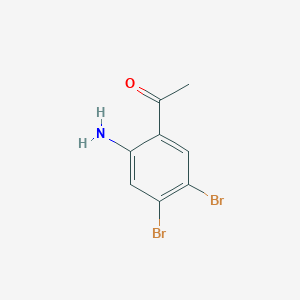
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
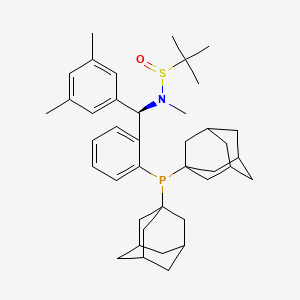
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
